3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
Description
3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a quinuclidine derivative featuring a 3-bromo-substituted pyridinyloxy group at the 3-position of the bicyclic scaffold. The compound’s molecular formula is C₁₂H₁₄BrN₂O, with a molecular weight of 297.16 g/mol. The bromine atom on the pyridine ring enhances lipophilicity and may influence receptor binding through halogen interactions.
Properties
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-2-1-5-14-12(10)16-11-8-15-6-3-9(11)4-7-15/h1-2,5,9,11H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVHVBLVALQTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=C(C=CC=N3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of 3-bromopyridine with 1-azabicyclo[2.2.2]octane under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 283.16 g/mol. Its bicyclic structure, which includes a nitrogen atom and a bromopyridine moiety, contributes to its distinctive chemical behavior.
Chemistry
- Building Block for Synthesis : The compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows chemists to modify its structure to create derivatives with varied functionalities.
Biology
- Biological Activity Investigation : Research has focused on the biological activity of this compound, particularly its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest potential effects on neurotransmitter systems, making it a candidate for further pharmacological exploration.
Medicine
- Therapeutic Properties : The compound is being explored for its therapeutic properties, particularly in drug discovery contexts. Its structural characteristics may lead to the development of new drugs targeting specific diseases or conditions.
Industry
- Material Development : In industrial applications, 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to enhance product performance.
A study investigated the binding affinity of this compound to acetylcholine receptors, revealing potential modulatory effects that could inform future drug design strategies.
Case Study 2: Synthesis Applications
In a synthetic chemistry context, researchers demonstrated that the compound could be effectively used as a precursor in multi-step synthesis pathways leading to complex heterocyclic compounds, showcasing its versatility as a synthetic building block.
Mechanism of Action
The mechanism of action of 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: 3-[(5-Bromopyridin-2-yl)oxy]quinuclidine
Heterocyclic Variants: 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane
- Structure : Replaces pyridine with a pyrimidine ring bearing a trifluoromethyl group (CAS 2198911-17-8).
- Molecular Formula : C₁₂H₁₄F₃N₃O (molecular weight: 273.25 g/mol) .
- Key Differences :
- The pyrimidine ring introduces additional nitrogen atoms, modifying hydrogen-bonding capabilities.
- The electron-withdrawing CF₃ group enhances metabolic stability but may reduce bioavailability compared to brominated analogs.
Aromatic Substituents: (+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane
Spiro-Oxazolidinone Derivatives: (R)-3-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5-[1,3]oxazolidin-2-one
- Structure: Incorporates a spiro-oxazolidinone ring and a 5-chlorothiophene group.
- Pharmacology : Displays high α7 nAChR affinity (Ki = 9 nM) and oral bioavailability .
- Key Differences :
- The spirocyclic system rigidifies the structure, enhancing receptor selectivity.
- Chlorine’s smaller size compared to bromine may reduce lipophilicity but improve metabolic stability.
Muscarinic Antagonists: (3R)-3-[(1-Phenylcycloheptyl)carbonyl]oxy]-1-azabicyclo[2.2.2]octane
- Structure : Substituted with a phenylcycloheptyl carbonyloxy group .
- Pharmacology : Functions as an M3 muscarinic receptor antagonist for treating conditions like COPD .
- Key Differences :
- The bulky cycloheptyl group enhances muscarinic receptor binding but reduces nAChR activity.
- The ester linkage (vs. ether in the target compound) may alter hydrolysis rates and duration of action.
Structure-Activity Relationships (SAR)
Physicochemical and Pharmacokinetic Profiles
Biological Activity
3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound, characterized by a bicyclic structure containing a nitrogen atom and a bromopyridine moiety, is being investigated for its interactions with various biological targets, particularly in medicinal chemistry and drug discovery.
The molecular formula of this compound is C12H15BrN2O, with a molecular weight of approximately 283.164 g/mol. Its systematic IUPAC name is 3-(3-bromopyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane. The compound exhibits a unique bicyclic structure that contributes to its distinctive chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H15BrN2O |
| Molecular Weight | 283.164 g/mol |
| IUPAC Name | 3-(3-bromopyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
| InChI | InChI=1S/C12H15BrN2O/c13-10-2-1-5-14-12(10)16-11-8-15-6-3-9(11)4-7-15/h1-2,5,9,11H,3-4,6-8H2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may modulate the activity of various molecular targets, leading to distinct pharmacological effects.
Potential Targets
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may interact with nAChRs, which are implicated in numerous neurological processes.
- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound exhibit significant biological activities such as anti-inflammatory, analgesic, and neuroprotective effects.
Study Overview
A study published in PubMed explored the effects of related compounds on brain penetration and receptor binding affinity, highlighting the potential of bicyclic compounds in targeting neurological disorders .
Table 2: Comparative Biological Activity
| Compound | Biological Activity | Reference |
|---|---|---|
| 3-(3-Bromopyridin-2-yl)oxy derivatives | Anti-inflammatory | |
| Isoquinoline derivatives | Neuroprotective | |
| Other azabicyclo compounds | Analgesic |
Synthesis and Production
The synthesis of this compound typically involves the reaction between 3-bromopyridine and 1-azabicyclo[2.2.2]octane under controlled conditions, often utilizing bases and solvents to optimize yield and purity.
Industrial Applications
In industrial settings, this compound can be utilized as a building block for more complex molecules in drug development or material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
